The Role of cis-Vaccenic Acid in Cellular Processes: A Technical Guide
The Role of cis-Vaccenic Acid in Cellular Processes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: cis-Vaccenic acid (cVA), an n-7 monounsaturated fatty acid (MUFA), is increasingly recognized for its significant and diverse roles in cellular physiology and pathology. Historically overshadowed by its more abundant isomer, oleic acid, recent research has illuminated cVA's unique contributions to cell viability, programmed cell death, metabolic regulation, and membrane dynamics. This technical guide provides an in-depth exploration of the cellular functions of cVA, detailing its metabolic pathways, its impact on critical signaling cascades, and its emerging role as a therapeutic target. We consolidate quantitative data, present detailed experimental methodologies, and provide visual diagrams of key pathways to offer a comprehensive resource for the scientific community.
Introduction to cis-Vaccenic Acid (cVA)
cis-Vaccenic acid ((11Z)-octadec-11-enoic acid) is an 18-carbon monounsaturated omega-7 fatty acid.[1] While its trans isomer, trans-vaccenic acid, is primarily obtained from ruminant fats and dairy products, cVA is endogenously synthesized in humans.[1][2] It is a structural isomer of oleic acid, differing only in the position of the cis double bond (at the 11th carbon from the carboxyl end, versus the 9th for oleic acid).[3] This subtle structural difference confers distinct biological activities, positioning cVA as a critical lipid mediator in a variety of cellular contexts, from cancer progression to metabolic health.
Metabolism and Biosynthesis of cis-Vaccenic Acid
The primary pathway for endogenous cVA synthesis involves the desaturation of palmitic acid (16:0) followed by elongation. This process is catalyzed by two key enzymes: Stearoyl-CoA Desaturase 1 (SCD1) and Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5).[4][5]
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Desaturation: SCD1 introduces a cis double bond into palmitoyl-CoA (16:0) to produce palmitoleoyl-CoA (16:1n-7).[5]
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Elongation: ELOVL5 elongates palmitoleoyl-CoA by adding a two-carbon unit, yielding cis-vaccenoyl-CoA (18:1n-7).[4][6]
An alternative, though less characterized, pathway involves the direct enzymatic isomerization of oleic acid to cVA in some higher plants, suggesting the existence of a novel isomerase.[7]
Core Cellular Functions and Signaling Pathways
Role in Cancer Cell Viability and Proliferation
Altered lipid metabolism is a hallmark of many cancers, and cVA has emerged as a critical factor in promoting cancer cell survival, particularly in prostate cancer.[4][5] Studies have shown that inhibiting SCD1, a key enzyme in MUFA synthesis, leads to reduced cancer cell viability.[4] This effect can be consistently rescued by the exogenous addition of cVA, indicating that cVA is a crucial, pro-proliferative product of the SCD1/ELOVL5 axis.[4][5] In ELOVL5-depleted prostate cancer cells, supplementation with cVA restores cell viability, a rescue not replicated by its isomer oleic acid in the same context, highlighting cVA's specific oncogenic role.[5]
Modulation of Programmed Cell Death
cVA plays a dual role in regulating programmed cell death, primarily through its influence on ferroptosis and its incorporation into mitochondrial lipids.
3.2.1 Inhibition of Ferroptosis
Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides, particularly on polyunsaturated fatty acids (PUFAs) within cell membranes.[4][8] As a monounsaturated fatty acid, cVA lacks the multiple double bonds that make PUFAs susceptible to peroxidation.[8] When cVA is incorporated into membrane phospholipids, it displaces PUFAs, thereby reducing the available substrate for lipid peroxidation and rendering the cell resistant to ferroptosis.[4][9] This protective mechanism is a key component of its pro-survival function in cancer cells.[9]
3.2.2 Role in Apoptosis and Mitochondrial Homeostasis
cVA is uniquely enriched in cardiolipins, phospholipids that are critical for mitochondrial membrane integrity and function.[4] The synthesis and remodeling of cardiolipins are essential for regulating mitochondrial-mediated apoptosis.[4] While direct studies on cVA's role are ongoing, research on its isomer, trans-vaccenic acid (TVA), has shown that it can induce apoptosis in nasopharyngeal carcinoma cells by inhibiting the Akt signaling pathway.[10][11] This leads to reduced phosphorylation of the pro-apoptotic protein Bad, promoting its activity and triggering the mitochondrial apoptosis cascade.[10] Given cVA's integration into mitochondrial lipids, it is plausible that it plays a significant role in modulating these pathways.
Regulation of Inflammation
The role of vaccenic acid in inflammation is complex and appears to be isomer-dependent. Studies on human microvascular endothelial cells (HMECs) have shown that both cis- and trans-vaccenic acid can suppress the expression of key adhesion molecules, VCAM-1 and ICAM-1, which are involved in atherosclerotic plaque formation.[12][13] However, other research indicates that while conjugated linoleic acid (CLA), a metabolite of vaccenic acid, has anti-inflammatory effects, its precursor TVA does not significantly reduce pro-inflammatory markers like TNF-α and IL-12 in intestinal epithelial cells.[14]
Influence on Membrane Fluidity
The cis double bond in cVA's acyl chain introduces a physical "kink," which prevents tight packing of fatty acids in the phospholipid bilayer.[15] This structural feature increases the fluidity of cell membranes.[16] Enhanced membrane fluidity can modulate the function of membrane-bound proteins, such as receptors and transporters. For instance, enrichment of cell membranes with cis-unsaturated fatty acids has been shown to increase the cellular clearance of low-density lipoprotein (LDL), potentially by altering the physical properties of the membrane and enhancing receptor-mediated endocytosis.[16]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on vaccenic acid isomers.
Table 1: Effects of Vaccenic Acid on Cancer Cell Proliferation and Viability
| Cell Line | Compound | Concentration | Duration | Effect | Reference |
|---|---|---|---|---|---|
| LNCaP (Prostate Cancer) | cis-Vaccenic Acid | 10 µM | 96 hours | Rescued cell viability after SCD1 inhibition. | [4][5] |
| MR49F (Prostate Cancer) | cis-Vaccenic Acid | 10 µM | 96 hours | Rescued cell viability after SCD1 inhibition. | [4][5] |
| HT-29 (Colon Cancer) | Vaccenic Acid (cis or trans) | N/A | N/A | Significantly reduced cell growth by 23%. | [6] |
| MCF-7 (Breast Cancer) | trans-Vaccenic Acid | 20 µg/mL (~71 µM) | 96 hours | Significantly reduced cell growth. | [17] |
| 5-8F (Nasopharyngeal) | trans-Vaccenic Acid | 200 µM | 24 hours | ~50% inhibition of cell proliferation. | [10] |
| CNE-2 (Nasopharyngeal) | trans-Vaccenic Acid | 200 µM | 24 hours | ~45% inhibition of cell proliferation. |[10] |
Table 2: Effects of trans-Vaccenic Acid on Apoptosis
| Cell Line | Compound | Concentration | Duration | Apoptosis Rate (vs. Control) | Reference |
|---|---|---|---|---|---|
| 5-8F (Nasopharyngeal) | trans-Vaccenic Acid | 100 µM | 24 hours | 35% increase in total apoptosis. | [10] |
| CNE-2 (Nasopharyngeal) | trans-Vaccenic Acid | 100 µM | 24 hours | 22.3% increase in total apoptosis. |[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to elucidate the functions of cVA.
Cell Viability Rescue Assay
This protocol is used to determine if cVA can rescue the cytotoxic effects of inhibiting fatty acid metabolism.
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Cell Seeding: Plate prostate cancer cells (e.g., LNCaP) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Inhibition: Treat cells with an SCD1 inhibitor (e.g., A939572 or CAY10566) at a predetermined IC50 concentration.
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Supplementation: Concurrently, treat a subset of the inhibitor-exposed cells with cis-vaccenic acid (e.g., 10 µM) or oleic acid (as a control). Include vehicle-only (DMSO) and inhibitor-only controls.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Assess cell viability using a CCK8 or MTT assay. Add the reagent to each well, incubate for 1-4 hours, and measure absorbance at the appropriate wavelength (e.g., 450 nm for CCK8).
-
Data Analysis: Normalize the absorbance readings to the vehicle control group to determine the percentage of cell viability.[4][5]
Apoptosis Analysis via Annexin V/PI Staining
This flow cytometry-based method quantifies the extent of apoptosis induced by a compound.
-
Cell Treatment: Seed cells (e.g., 5-8F) in 6-well plates. Once they reach 60-70% confluency, treat them with varying concentrations of vaccenic acid (e.g., 0, 25, 50, 100 µM) for 24 hours.[10]
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the overall rate of apoptosis.[10]
Western Blotting for Signaling Proteins
This technique is used to measure changes in the expression and phosphorylation status of proteins in a signaling pathway.
-
Protein Extraction: After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt, anti-Akt, anti-Bad, anti-Bcl-2).[10]
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-tubulin or GAPDH) to ensure equal loading.[10]
Lipid Extraction and Fatty Acid Analysis
This protocol allows for the quantification of cVA and other fatty acids within cells or tissues.
-
Sample Preparation: Homogenize cell pellets or tissue samples.
-
Lipid Extraction: Perform a Bligh-Dyer or Folch extraction using a chloroform:methanol solvent system (typically 2:1 v/v) to separate lipids from other cellular components.[18][19]
-
Methylation: Saponify the extracted lipids and methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like methanolic HCl or BF₃-methanol.[19]
-
GC-MS Analysis: Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS). The FAMEs are separated on a capillary column (e.g., CP-Sil88) and identified based on their retention times and mass spectra compared to known standards.[19]
-
Quantification: Use an internal standard (e.g., C17:0) to quantify the absolute or relative amounts of each fatty acid, including cVA.
Conclusion and Future Directions
cis-Vaccenic acid is a bioactive lipid with multifaceted roles in cellular processes. Its function as a critical factor for cancer cell survival, a potent inhibitor of ferroptosis, and a modulator of membrane fluidity underscores its importance in both health and disease. The specificity of its effects, often distinct from those of its isomer oleic acid, highlights the need for more precise characterization of the lipidome in biological systems.
For drug development professionals, the SCD1/ELOVL5/cVA axis represents a promising target. Inhibiting cVA synthesis could be a viable strategy to induce ferroptosis in cancer cells, while cVA supplementation might offer therapeutic benefits in conditions characterized by excessive ferroptotic cell death. Future research should focus on elucidating the downstream signaling partners of cVA, understanding its role in immune cell function, and exploring its therapeutic potential in metabolic diseases such as insulin resistance and atherosclerosis.
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- 18. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]
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